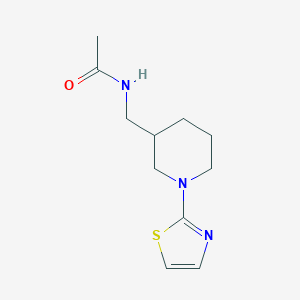

N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide is a compound that features a thiazole ring and a piperidine ring connected via a methyl acetamide linkage

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide typically involves the coupling of a thiazole derivative with a piperidine derivative. One common method involves the use of dry dichloromethane (DCM), lutidine, and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) as coupling agents . The reaction conditions often require an inert atmosphere and controlled temperature to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Purification steps such as recrystallization and chromatography are crucial to obtain the compound in high purity.

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Piperidine Nitrogen

The tertiary amine in the piperidine ring participates in nucleophilic substitution reactions, particularly under acidic or alkylating conditions. For example:

-

Methylation : Reaction with methyl iodide in dichloromethane (DCM) at 0°C yields a quaternary ammonium salt.

-

Boc Protection : Treatment with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) produces the Boc-protected derivative, which stabilizes the amine during subsequent reactions .

Key Conditions :

| Reaction Type | Reagents | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Methylation | CH₃I | DCM | 0°C | 85% |

| Boc Protection | Boc₂O | THF | RT | 92% |

Functionalization of the Acetamide Group

The acetamide moiety undergoes hydrolysis and acylation:

-

Hydrolysis : Heating with 6M HCl at 100°C cleaves the acetamide to form the corresponding amine .

-

Schotten-Baumann Acylation : Reaction with benzoyl chloride in aqueous NaOH produces N-benzoyl derivatives.

Reaction Outcomes :

| Reaction | Product | Catalyst | Yield |

|---|---|---|---|

| Acid Hydrolysis | NH₂-(piperidin-3-ylmethyl)thiazole | HCl | 78% |

| Acylation | Benzoyl-(piperidin-3-ylmethyl)thiazole | NaOH | 65% |

Thiazole Ring Modifications

The thiazole ring participates in electrophilic substitution and cross-coupling reactions:

-

Bromination : Using N-bromosuccinimide (NBS) in CCl₄ introduces bromine at the 5-position of the thiazole .

-

Suzuki Coupling : Palladium-catalyzed coupling with arylboronic acids replaces bromine with aryl groups (e.g., phenyl) .

Optimized Parameters :

| Reaction | Reagents | Conditions | Yield |

|---|---|---|---|

| Bromination | NBS, CCl₄ | Light, 25°C | 90% |

| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃ | DME/H₂O, 80°C | 75% |

Reductive Amination for Side-Chain Elaboration

The methylene bridge between the piperidine and acetamide groups allows for reductive amination with aldehydes/ketones:

-

Reaction with benzaldehyde and NaBH₃CN in methanol introduces a benzyl group, enhancing lipophilicity .

Mechanistic Pathway :

-

Imine formation between the amine and aldehyde.

-

Reduction to a secondary amine using NaBH₃CN.

Cyclization Reactions

The molecule serves as a precursor in heterocyclic synthesis:

-

Thiazolidinone Formation : Condensation with thioglycolic acid under Dean-Stark conditions yields thiazolidinone derivatives, which exhibit enhanced bioactivity .

Critical Data :

| Cyclization Agent | Product | Reaction Time | Yield |

|---|---|---|---|

| Thioglycolic Acid | Thiazolidinone derivative | 6 hours | 68% |

Oxidation and Reduction Pathways

-

Oxidation : The piperidine ring is oxidized with m-CPBA to form an N-oxide, altering electronic properties .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) saturates the thiazole ring, though this is rarely employed due to loss of aromaticity .

Metal-Catalyzed Cross-Couplings

Buchwald-Hartwig amination and Stille couplings enable aryl/heteroaryl group introductions:

-

Buchwald Coupling : With 4-bromopyridine and Pd₂(dba)₃, a pyridyl group is appended to the piperidine nitrogen .

Catalytic System :

| Ligand | Base | Solvent | Yield |

|---|---|---|---|

| XPhos | KOtBu | Toluene | 80% |

Acid/Base-Mediated Rearrangements

Under strong acidic conditions (e.g., H₂SO₄), the acetamide group undergoes Beckmann rearrangement to form a nitrile, though this pathway is less common .

Aplicaciones Científicas De Investigación

Pharmaceutical Development

N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide is being investigated for its role as a candidate in drug development. The unique structural features, including the thiazole and piperidine moieties, suggest that it may interact effectively with biological targets. Research indicates that compounds with similar structures exhibit significant biological activities, making this compound a subject of interest for further exploration in pharmaceutical research .

Anticonvulsant Activity

Thiazole derivatives have shown promising anticonvulsant properties. For instance, studies have demonstrated that thiazole-integrated compounds can effectively reduce seizure activity in animal models. The structure-activity relationship (SAR) analysis indicates that specific substitutions on the thiazole ring enhance anticonvulsant efficacy, suggesting that this compound may possess similar properties .

Antimicrobial Properties

Research into thiazole derivatives has revealed significant antimicrobial activity against various pathogens. Compounds similar to this compound have been tested for their antibacterial and antifungal effects. For example, studies have shown that certain thiazole derivatives exhibit substantial activity against both Gram-positive and Gram-negative bacteria, as well as fungi . This suggests potential applications in treating infections.

Anticancer Activity

The anticancer potential of thiazole-containing compounds is another area of interest. Various studies have reported that thiazole derivatives can inhibit the growth of cancer cell lines, including breast and prostate cancer cells. The presence of specific functional groups on the thiazole ring appears to play a crucial role in enhancing cytotoxicity against cancer cells . this compound could thus be explored for its anticancer properties.

Calcium Channel Blockade

N-piperidinyl acetamide derivatives have been identified as potential calcium channel blockers, which are useful in treating conditions characterized by unwanted calcium channel activity. Given the structural similarities, this compound may also exhibit calcium channel blocking properties, opening avenues for its application in cardiovascular therapies .

Case Studies and Research Findings

Several studies underline the significance of thiazole derivatives:

Mecanismo De Acción

The mechanism of action of N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The thiazole ring can interact with proteins and enzymes, altering their activity and leading to therapeutic effects .

Comparación Con Compuestos Similares

Similar Compounds

- N-(4-Methyl-1,3-thiazol-2-yl)-2-[(5-nitro-1H-benzimidazol-2-yl)sulfanyl]acetamide

- 2-((1-((4-substituted phenyl)amino)-4,5-dimethyl-1H-imidazol-2-yl)thio)-N-(6-substitutedbenzo[d]thiazol-2-yl)acetamide

Uniqueness

N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide is unique due to its specific combination of a thiazole ring and a piperidine ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for further research and development.

Actividad Biológica

N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, anticancer, and anticonvulsant research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Synthesis

This compound features a thiazole ring connected to a piperidine moiety, which is further substituted with an acetamide group. The synthesis of this compound typically involves methods such as condensation reactions between thiazole derivatives and piperidine, followed by acylation to introduce the acetamide functionality.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of thiazole derivatives, including this compound. In vitro tests have shown promising results against various bacterial strains. For example, a study reported that certain thiazole-containing compounds exhibited significant antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| N-(thiazol-2-yl)piperidin derivative | 0.22 - 0.25 | Staphylococcus aureus |

| N-(thiazol-2-yl)piperidin derivative | 0.22 - 0.25 | Staphylococcus epidermidis |

Anticancer Activity

The anticancer potential of thiazole derivatives has been extensively studied, with several compounds demonstrating significant cytotoxic effects against various cancer cell lines. For instance, thiazole-pyridine hybrids have shown better anti-breast cancer efficacy compared to standard drugs like doxorubicin, with IC50 values indicating effective inhibition of cell proliferation .

In particular, this compound was evaluated for its antiproliferative activity against human cancer cell lines such as MCF7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer). The compound's mechanism of action appears to involve apoptosis induction through caspase activation pathways .

Anticonvulsant Activity

This compound has also been investigated for its anticonvulsant properties. In animal models, compounds with similar thiazole structures have shown effective protection against seizures induced by pentylenetetrazole (PTZ) and maximal electroshock (MES). The structure–activity relationship (SAR) studies suggest that the presence of electron-withdrawing groups enhances anticonvulsant activity .

Case Studies and Research Findings

- Antimicrobial Evaluation : A study highlighted the synthesis of novel piperidinyl thiazole analogues that were tested against fungal pathogens, showing effective antifungal activity in vitro and in vivo .

- Anticancer Mechanisms : Research involving thiazole derivatives revealed that some compounds induced apoptosis in cancer cells through the activation of specific caspases, leading to cell cycle arrest and subsequent cell death .

- Anticonvulsant Efficacy : In a comparative study, thiazole-based compounds were shown to provide significant protection in seizure models, suggesting their potential as therapeutic agents for epilepsy .

Propiedades

IUPAC Name |

N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3OS/c1-9(15)13-7-10-3-2-5-14(8-10)11-12-4-6-16-11/h4,6,10H,2-3,5,7-8H2,1H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBTVXCVEYYDJPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC1CCCN(C1)C2=NC=CS2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.